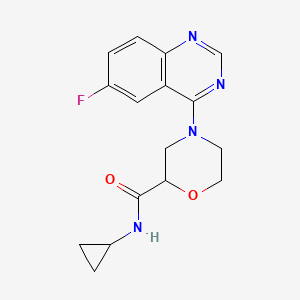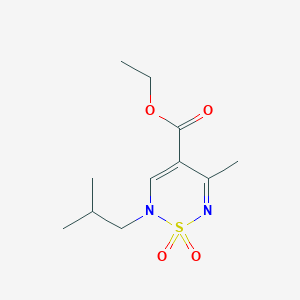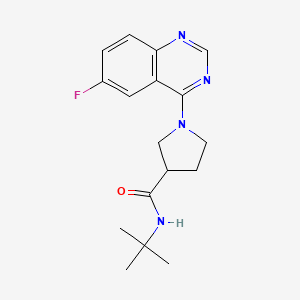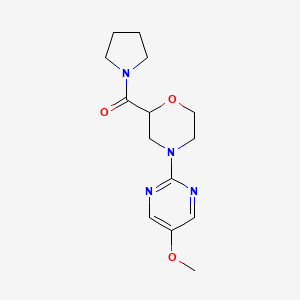
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The introduction of the fluoro group at the 6-position of the quinazoline ring can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Morpholine Ring Formation:
- The morpholine ring can be introduced via nucleophilic substitution reactions involving 2-chloroethylamine and diethylene glycol.
Cyclopropyl Group Addition:
- The cyclopropyl group can be added through cyclopropanation reactions using diazomethane or similar reagents.
Final Coupling Reaction:
- The final step involves coupling the synthesized intermediates under conditions such as amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Quinazoline Core:
- The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with appropriate reagents such as formamide or its derivatives under high-temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the fluoroquinazoline moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
- Oxidation of the morpholine ring can lead to the formation of N-oxide derivatives.
- Reduction of the quinazoline core can yield dihydroquinazoline derivatives.
- Substitution reactions can produce various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
- It has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry:
- It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based tyrosine kinase inhibitor.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness:
- N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the morpholine ring can improve its pharmacokinetic properties, such as solubility and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c17-10-1-4-13-12(7-10)15(19-9-18-13)21-5-6-23-14(8-21)16(22)20-11-2-3-11/h1,4,7,9,11,14H,2-3,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNLXNICYNLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6471705.png)
![4-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471712.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471717.png)
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)
![4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6471727.png)

![methyl 2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471738.png)
![3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471753.png)
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)

![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)
![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)

